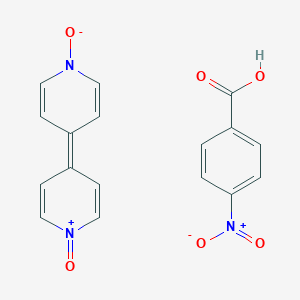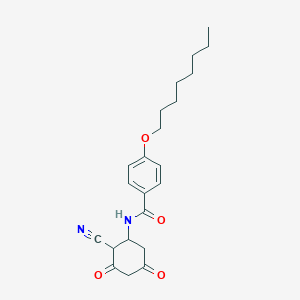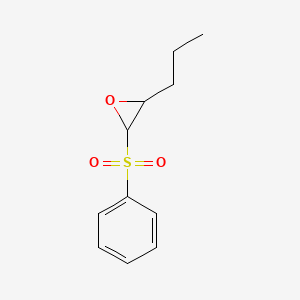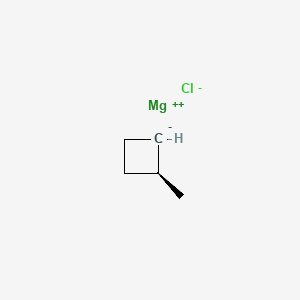
magnesium;methylcyclobutane;chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium methylcyclobutane chloride is a compound that combines magnesium, methylcyclobutane, and chloride ions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Magnesium methylcyclobutane chloride can be synthesized through the reaction of methylcyclobutane with magnesium chloride in the presence of a suitable solvent. The reaction typically involves the use of anhydrous magnesium chloride and methylcyclobutane under controlled temperature and pressure conditions to ensure the formation of the desired compound.
Industrial Production Methods
Industrial production of magnesium methylcyclobutane chloride may involve the use of large-scale reactors where magnesium chloride and methylcyclobutane are combined under optimized conditions. The process may include steps such as purification and crystallization to obtain high-purity magnesium methylcyclobutane chloride.
Analyse Chemischer Reaktionen
Types of Reactions
Magnesium methylcyclobutane chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced magnesium species.
Substitution: The chloride ion can be substituted with other nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as oxygen or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.
Substitution: Nucleophiles such as hydroxide ions or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized magnesium compounds.
Reduction: Reduced magnesium species.
Substitution: Substituted magnesium compounds with different nucleophiles.
Wissenschaftliche Forschungsanwendungen
Magnesium methylcyclobutane chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the formation of complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in various industrial processes, including catalysis and material synthesis.
Wirkmechanismus
The mechanism of action of magnesium methylcyclobutane chloride involves its interaction with molecular targets through its magnesium and chloride ions. These interactions can influence various biochemical pathways and processes, leading to the compound’s observed effects. The specific molecular targets and pathways involved depend on the context of its application, such as its use in catalysis or biological systems.
Vergleich Mit ähnlichen Verbindungen
Magnesium methylcyclobutane chloride can be compared with other similar compounds, such as:
Magnesium chloride: A common magnesium salt with various industrial and biological applications.
Methylcyclobutane: A hydrocarbon with unique structural properties.
Magnesium methylcyclopentane chloride: A similar compound with a different cycloalkane ring structure.
Eigenschaften
CAS-Nummer |
820222-65-9 |
|---|---|
Molekularformel |
C5H9ClMg |
Molekulargewicht |
128.88 g/mol |
IUPAC-Name |
magnesium;methylcyclobutane;chloride |
InChI |
InChI=1S/C5H9.ClH.Mg/c1-5-3-2-4-5;;/h3,5H,2,4H2,1H3;1H;/q-1;;+2/p-1/t5-;;/m1../s1 |
InChI-Schlüssel |
YIPRMQBBSCOJCL-ZJIMSODOSA-M |
Isomerische SMILES |
C[C@H]1CC[CH-]1.[Mg+2].[Cl-] |
Kanonische SMILES |
CC1CC[CH-]1.[Mg+2].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-2-[(S)-(2-ethylphenyl)sulfanyl-phenylmethyl]morpholine](/img/structure/B12538314.png)
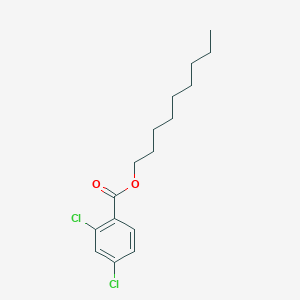
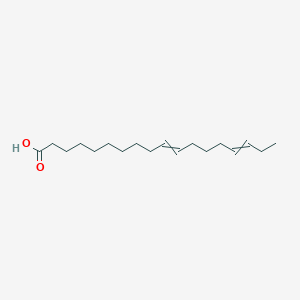
![[(1-Butoxypropoxy)methyl]benzene](/img/structure/B12538326.png)
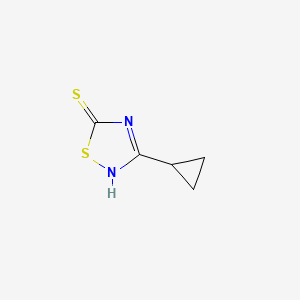
![4-(Naphthalen-2-yl)-N,N-bis[4-(naphthalen-2-yl)phenyl]aniline](/img/structure/B12538344.png)
![1-[5-[(5-Acetyl-4-hydroxy-3-methyl-2-prop-2-enoxyphenyl)methyl]-2-hydroxy-3-methyl-4-prop-2-enoxyphenyl]ethanone](/img/structure/B12538345.png)
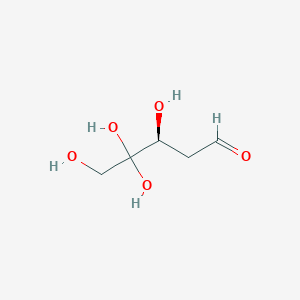
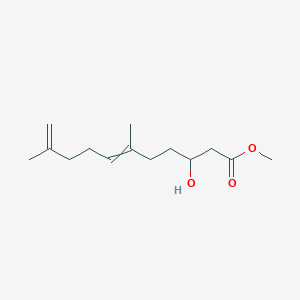
![Oxirane, [[2-(methoxymethoxy)-5-nitrophenoxy]methyl]-, (2S)-](/img/structure/B12538376.png)

